molecular formula C14H17NO4 B2958411 N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286704-04-8

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2958411
M. Wt: 263.293
InChI Key: RHVVBCPMDMLXJL-UHFFFAOYSA-N
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Description

“N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of benzodioxole derivatives . Benzodioxole derivatives are known to possess a broad spectrum of activities, including potential anti-tumor and antioxidant properties . They have been evaluated for their cytotoxic activity against various cancer cell lines .


Synthesis Analysis

The synthesis of benzodioxole compounds involves various chemical reactions. For instance, the synthesis of similar compounds has been reported using a Pd-catalyzed arylation to set the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution . Another method involves a nucleophilic substitution reaction of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .


Molecular Structure Analysis

The molecular structure of benzodioxole derivatives can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into the molecular geometry of these compounds .


Chemical Reactions Analysis

Benzodioxole derivatives undergo various chemical reactions during their synthesis. For example, the synthesis of similar compounds involves Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . Other reactions include aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can be characterized through their typical transition phases, using programs like TASYS from Shimadzu . Thermal decomposition behavior can be studied by thermogravimetric analysis .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Natural carboxylic acids derived from plants, such as benzoic acid and cinnamic acid, possess significant biological activities including antioxidant, antimicrobial, and cytotoxic effects. These effects are influenced by the structural differences among the compounds. For instance, Rosmarinic acid has been identified as having the highest antioxidant activity among studied carboxylic acids. The antimicrobial properties of these compounds vary depending on the microbial strain and experimental conditions, with some showing high antimicrobial activity. The cytotoxic potential of these molecules is influenced by the presence of hydroxyl groups, which affect intermolecular interactions, and the carboxyl group, which participates in the chelation of endogenous transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamides (BTAs) are significant in various scientific fields due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. This knowledge enables the use of BTAs in applications ranging from nanotechnology and polymer processing to biomedical fields. The self-assembly into one-dimensional, nanometer-sized structures stabilized by threefold H-bonding, and their multivalent nature are particularly exploited in biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Anticancer and Therapeutic Roles

The benzopyrones, a group of compounds including coumarins and flavonoids, found in various foods, possess pharmacological and therapeutic properties that have been extensively researched. These compounds, particularly coumarin and its derivatives, have shown anti-tumor activity in vivo. The therapeutic importance of these compounds, including their potential role in cancer therapy through the inhibition of Cyclin D1 release and cell cycle progression arrest, highlights the significant interest in developing new synthetic routes for these molecules (Lacy & O’Kennedy, 2004).

Future Directions

Benzodioxole derivatives have shown promising potential in various fields, especially as anticancer and antioxidant agents . Future research could focus on further exploring their therapeutic potential, optimizing their synthesis methods, and investigating their mechanisms of action in more detail. The development of novel benzodioxole derivatives could also be an interesting direction for future research .

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(17,10-3-4-10)7-15-13(16)9-2-5-11-12(6-9)19-8-18-11/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVVBCPMDMLXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide

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